molecular formula C18H16N2 B13814474 3-Pyridinamine,6-(diphenylmethyl)-

3-Pyridinamine,6-(diphenylmethyl)-

Cat. No.: B13814474
M. Wt: 260.3 g/mol
InChI Key: ZEUAGPNOMWQKFO-UHFFFAOYSA-N
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Description

3-Pyridinamine,6-(diphenylmethyl)- is an organic compound with the molecular formula C18H16N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of an amine group at the 3-position and a diphenylmethyl group at the 6-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinamine,6-(diphenylmethyl)- typically involves the reaction of 3-aminopyridine with benzophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the diphenylmethyl group at the 6-position of the pyridine ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 3-Pyridinamine,6-(diphenylmethyl)- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities of the compound, with careful control of reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinamine,6-(diphenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, thiols, and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-Pyridinamine,6-(diphenylmethyl)- can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the amine group.

Scientific Research Applications

3-Pyridinamine,6-(diphenylmethyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridinamine,6-(diphenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyridine: A simpler analog with only an amine group at the 3-position.

    6-Diphenylmethylpyridine: A compound with a diphenylmethyl group at the 6-position but lacking the amine group.

Uniqueness

3-Pyridinamine,6-(diphenylmethyl)- is unique due to the presence of both the amine and diphenylmethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

6-benzhydrylpyridin-3-amine

InChI

InChI=1S/C18H16N2/c19-16-11-12-17(20-13-16)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,18H,19H2

InChI Key

ZEUAGPNOMWQKFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC=C(C=C3)N

Origin of Product

United States

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